2,3,4,5-Tetrabromobenzoic acid

概要

説明

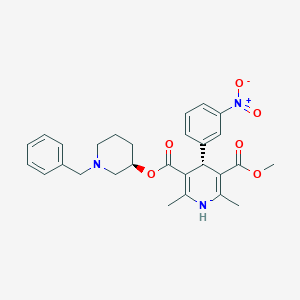

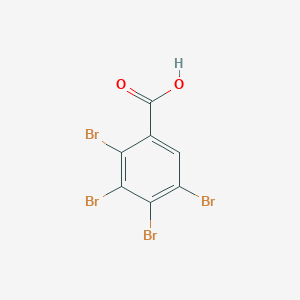

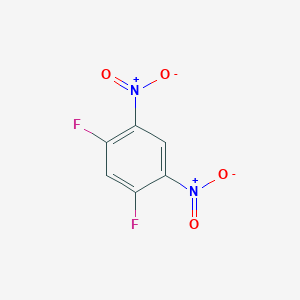

2,3,4,5-Tetrabromobenzoic acid is an organohalogen compound and a derivative of benzoic acid. It is characterized by the presence of four bromine atoms attached to the benzene ring at the 2, 3, 4, and 5 positions. This compound has a molecular formula of C7H2Br4O2 and a molecular weight of approximately 437.7 g/mol .

科学的研究の応用

2,3,4,5-Tetrabromobenzoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and coordination chemistry.

Medicine: Research on its potential biological activities and interactions with biomolecules is ongoing.

Industry: It is used in the development of flame retardants and other industrial chemicals.

作用機序

Target of Action

2,3,4,5-Tetrabromobenzoic Acid is an in vitro metabolite of the flame retardant 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate (E918780) in human and rat tissues

Mode of Action

It is known to be a metabolite of 2-ethylhexyl 2,3,4,5-tetrabromobenzoate, suggesting it may interact with similar targets and pathways .

Pharmacokinetics

In a study, this compound (TBBA) was identified and quantified in 24-hour urine samples collected 1 day after dosing rats with Uniplex FRP-45 . This suggests that the compound is absorbed and metabolized in the body, and then excreted in the urine.

Result of Action

It’s known that tbba and 2,3,4,5-tetrabromo phthalic acid (tbpa) may serve as biomarkers of exposure to non-pbde brominated flame retardant mixtures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action may be influenced by the presence of other compounds in non-PBDE flame retardants such as Firemaster 550, Firemaster BZ-54, and CN-2065 . .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrabromobenzoic acid typically involves the bromination of benzoic acid. One efficient method is the exhaustive bromination using 1,3-dibromoisocyanuric acid in concentrated sulfuric acid (H2SO4) solution . This method allows for the preparation of the compound on a multigram scale. The reaction conditions involve maintaining a controlled temperature and ensuring complete bromination to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, would be essential to obtain analytically pure this compound .

化学反応の分析

Types of Reactions

2,3,4,5-Tetrabromobenzoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form less brominated derivatives.

Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while reduction reactions can produce less brominated benzoic acids .

類似化合物との比較

Similar Compounds

2,3,4,5,6-Pentabromobenzoic acid: Another brominated derivative of benzoic acid with five bromine atoms.

2,3,4,5-Tetrabromophthalic acid: A related compound with a similar bromination pattern but with a different carboxylic acid arrangement.

Uniqueness

2,3,4,5-Tetrabromobenzoic acid is unique due to its specific bromination pattern and its role as a metabolite of certain flame retardants. Its distinct chemical structure and properties make it valuable for specific applications in research and industry .

特性

IUPAC Name |

2,3,4,5-tetrabromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVILQONZZZERSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016690 | |

| Record name | 2,3,4,5-Tetrabromobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27581-13-1 | |

| Record name | 2,3,4,5-Tetrabromobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of 2,3,4,5-Tetrabromobenzoic acid (TBBA) and why is it relevant to study?

A: this compound (TBBA) is a significant metabolite of certain novel brominated flame retardants (NBFRs), specifically 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB). [, ] TBB is increasingly used as a replacement for phased-out polybrominated diphenyl ether (PBDE) flame retardants. [] Since TBB is commonly found in indoor dust, concerns exist about chronic human exposure and the potential toxicity of its metabolites, including TBBA. []

Q2: How is TBBA formed in the body?

A: Research suggests that TBBA is formed through the metabolism of TBB. In vitro studies using human and rat liver and intestinal fractions showed that TBB is consistently metabolized to TBBA via cleavage of the 2-ethylhexyl chain. [] This metabolic pathway was also observed in purified porcine carboxylesterase. []

Q3: Why is the formation of TBBA from TBB potentially concerning?

A: While the formation of TBBA may actually reduce the bioaccumulation potential of TBB in mammals, [] little is known about the toxicity of TBBA itself. Its structural similarity to other known toxic pollutants raises concerns. [] Further research is needed to understand the in vivo toxicokinetics and potential health effects of TBBA.

Q4: Beyond its presence as a metabolite, has TBBA been directly detected in environmental samples?

A: Yes, TBBA has been detected in environmental samples. For instance, a study analyzing sediment samples from the River Thames found the presence of TBBA. [] This research highlights the relevance of TBBA not just as a metabolite but also as a potentially persistent environmental contaminant.

Q5: What analytical techniques are used to quantify TBBA in biological and environmental samples?

A: A common method for quantifying TBBA in human urine involves solid phase extraction followed by high-performance liquid chromatography-tandem mass spectrometry (SPE-HPLC-MS/MS). [] This technique enables the sensitive and specific detection of TBBA even at low concentrations. For environmental samples like sediment, liquid chromatography coupled to high-resolution mass spectrometry has proven effective in identifying and quantifying TBBA. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-Amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B51801.png)

![Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B51815.png)

![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)

![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)